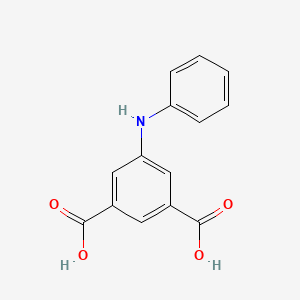

5-(Phenylamino)isophthalic acid

Description

Properties

Molecular Formula |

C14H11NO4 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

5-anilinobenzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C14H11NO4/c16-13(17)9-6-10(14(18)19)8-12(7-9)15-11-4-2-1-3-5-11/h1-8,15H,(H,16,17)(H,18,19) |

InChI Key |

UFMBURSHSWKKST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Method Summary

- Reagents: 5-nitroisophthalic acid, sodium carbonate (yellow soda ash), sodium disulfide aqueous solution, water, concentrated hydrochloric acid.

- Procedure:

- Dissolve sodium carbonate in water with stirring and heating.

- Add 5-nitroisophthalic acid to the solution and dissolve completely.

- Add sodium disulfide aqueous solution dropwise at 90–98 °C over 30 minutes.

- Reflux the mixture for 2.5–3 hours.

- Filter the hot mixture and collect the filtrate.

- Acidify the filtrate with concentrated hydrochloric acid to pH 3–3.5.

- Cool, filter, wash with cold water, and dry to obtain 5-aminoisophthalic acid as an off-white crystalline powder.

Key Data from Patented Examples

| Parameter | Embodiment 1 | Embodiment 2 |

|---|---|---|

| 5-nitroisophthalic acid (g) | 100 | 100 |

| Water (g) | 400 | 450 |

| Sodium carbonate (g) | 60 | 70 |

| Sodium disulfide concentration | 20% aqueous | 25% aqueous |

| Sodium disulfide molar ratio | 0.6 (to 5-nitroisophthalic) | 0.75 (to 5-nitroisophthalic) |

| Reaction temperature | 90–98 °C | 90–98 °C |

| Reflux time | 2.5 h | 3 h |

| Yield (%) | 97 | 97.4 |

| Purity (%) | ≥99.5 | 99.73 |

| Appearance | Off-white crystalline powder | Off-white crystalline powder |

| Melting point (°C) | >300 | >300 |

This method achieves a high yield (~97%) and excellent purity (>99%), making it a reliable route for producing the amino intermediate.

The conversion of 5-aminoisophthalic acid to 5-(Phenylamino)isophthalic acid involves the introduction of the phenylamino group. This can be achieved by coupling the amino group with a phenyl source, often via nucleophilic aromatic substitution or amide bond formation.

Reported Synthetic Approach

- The amino group on 5-aminoisophthalic acid is reacted with phenyl halides or phenyl derivatives under conditions that promote nucleophilic substitution.

- Alternatively, the amino group can be converted to an acid chloride intermediate (via thionyl chloride treatment) followed by reaction with aniline or phenylamine derivatives to form the phenylamino-substituted product.

- Reactions are typically carried out in refluxing organic solvents such as ethanol or ethyl acetate, sometimes with catalysts or bases to facilitate coupling.

Example from Literature

- A reaction mixture containing 5-amino-4-phenylthioisophthalic acid and benzyl bromide in dry ethanol was refluxed with stirring for extended periods (up to 2 days) with incremental additions of benzyl bromide to ensure complete substitution.

- The product was isolated by evaporation, precipitation, and washing steps to yield the phenylamino derivative or its salts.

- Subsequent hydrolysis or ammonolysis steps can convert esters to acids, yielding the free acid form of 5-(Phenylamino)isophthalic acid.

Alternative Synthetic Routes and Coupling Methods

- Ullmann-type coupling reactions have been employed to synthesize related phenylamino isophthalic acid derivatives, where aryl amines are coupled with bromo-substituted isophthalate esters under copper catalysis at elevated temperatures (e.g., 170 °C in n-butyl ether for 96 hours).

- These methods allow for the introduction of various substituted phenylamino groups, expanding the scope of derivatives accessible.

Summary Table of Preparation Methods

Research Findings and Characterization

- The synthesized 5-(Phenylamino)isophthalic acid has been characterized by single-crystal X-ray diffraction, confirming monoclinic crystal system and space group P21/c.

- Spectroscopic techniques (IR, NMR) and density functional theory (DFT) calculations support the structural assignments and purity.

- The compound exhibits nonlinear optical properties, making it of interest for advanced material applications.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylamino)isophthalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that derivatives of 5-(Phenylamino)isophthalic acid exhibit significant anticancer activity. For instance, a study highlighted its potential as a lead compound in the development of new anticancer agents. The compound demonstrated effective inhibition against various cancer cell lines, including human colon cancer (HCT116) and breast cancer (MCF-7) cells. The IC50 values were reported in the low micromolar range, suggesting strong efficacy in inhibiting tumor growth .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions between 5-(Phenylamino)isophthalic acid and various protein targets. These studies utilized computational methods such as Density Functional Theory (DFT) to predict binding affinities and elucidate mechanisms of action. The results indicated that the compound forms stable complexes with target proteins, which supports its potential as a therapeutic agent .

Material Science

Nonlinear Optical Materials

5-(Phenylamino)isophthalic acid has been investigated for its nonlinear optical properties, making it suitable for applications in photonics and optoelectronics. The compound's third-order nonlinear refraction coefficient and nonlinear absorption characteristics were evaluated using the Z-scan method. These properties are crucial for developing materials used in laser technology and optical switching devices .

Metal-Organic Frameworks

In material science, 5-(Phenylamino)isophthalic acid serves as a ligand in the synthesis of metal-organic frameworks (MOFs). These MOFs exhibit high surface areas and tunable pore sizes, making them ideal for gas storage and separation applications. The structural analysis of these frameworks revealed their potential use in catalysis and environmental remediation .

Nanotechnology

Drug Delivery Systems

The compound's ability to form stable complexes with metals has led to its exploration in nanotechnology, particularly in drug delivery systems. By encapsulating therapeutic agents within nanoparticles derived from 5-(Phenylamino)isophthalic acid, researchers aim to enhance the bioavailability and targeted delivery of drugs. Preliminary studies suggest improved therapeutic outcomes when using these nanocarriers compared to conventional delivery methods .

Table 1: Anticancer Activity of 5-(Phenylamino)isophthalic Acid Derivatives

Table 2: Nonlinear Optical Properties

Mechanism of Action

The mechanism of action of 5-(Phenylamino)isophthalic acid involves its interaction with specific molecular targets and pathways. The phenylamino group can participate in hydrogen bonding and π-π interactions, which influence its binding affinity to various biological targets. Additionally, the compound’s ability to undergo redox reactions plays a crucial role in its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isophthalic Acid Derivatives

Coordination Polymers and MOFs

- Pore Engineering: 5-(Pyridin-3-ylamino) and 5-(pyrimidin-5-ylamino) derivatives form isoreticular MOFs with tunable pore sizes (3.55–5.6 Å), ideal for gas separation .

- Lanthanide Complexes: 5-(Pyridin-3-yloxy) derivatives yield 2D Eu³⁺/Tb³⁺ polymers with strong red/green luminescence, outperforming phenylamino analogs in photophysical applications .

- Methane Storage: 5-(Quinolin-6-yl)isophthalic acid-based MOFs exhibit high CH₄ adsorption due to their eea topology and large surface area .

Physical and Optical Properties

- NLO Activity: 5-(Phenylamino)isophthalic acid’s NLO response is attributed to its conjugated π-system and polarizability, making it superior to non-aminated analogs like 5-nitroisophthalic acid .

- Semiconductor Behavior : 5-(Hydroxymethyl) derivatives form Co(II) polymers with bandgaps suitable for photocatalytic degradation of organic dyes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.